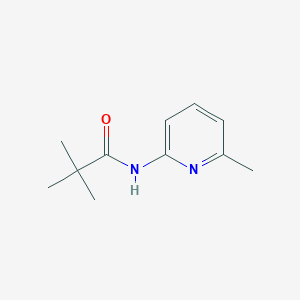

N-(6-Methylpyridin-2-yl)pivalamide

Cat. No. B1351670

Key on ui cas rn:

86847-79-2

M. Wt: 192.26 g/mol

InChI Key: MAZMJMLUKYPLEI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06906078B2

Procedure details

To a cold (ca. 0° C.) solution of 86.4 g (0.88 mole) of 2-amino-6-methylpyridine and 101 g (0.96 mole) of triethylamine in 1.0 liter of dichloromethane was added dropwise a solution of 106.1 g (0.88 mole) of trimethylacetyl chloride in 100 ml of dichloromethane. After stirring an hour after addition was completed, the mixture was poured into water and the layers separated. The aqueous layer was extracted with dichloromethane. The organic layers were combined and washed with water, dried over magnesium sulfate, filtered, and concentrated in vacuo to an oil that crystallized upon standing. The solid was triturated with hexane and collected by filtration, giving 115 g of 2-(trimethylacetamido)-6-methylpyridine. A 22.6 g (0.12 mmole) portion of the amide derivative was suspended in 250 ml of carbon tetrachloride containing 22.9 g (0.12 mmole) of N-bromosuccinimide and 100 mg of 2,2′-azabisisobutyronitrile. The mixture was heated at reflux under a sun lamp for one hour, after which insolubles were removed by filtration. The filtrate was concentrated in vacuo to an oil consisting of a mixture of the 6-bromomethyl-2-(trimethylacetamido)pyridine and 6-dibromomethyl-2-(trimethylacetamido)pyridine derivatives. The crude mixture was heated at reflux for fifteen minutes with 11.7 g (78 mmole) of 2-mercaptobenzimidazole in 300 ml of isopropyl alcohol. Upon cooling, a precipitate formed and was collected and washed with portions of isopropyl alcohol and diethylether. The trimethylacetyl group was removed by heating at reflux for four hours in 300 ml of 10% aqueous hydrochloric acid. After cooling, the mixture was concentrated in vacuo to an oil. The oil was dissolved in water and made alkaline with aqueous potassium carbonate. The oil that separated solidified upon addition of dichloromethane to the aqueous mixture. The solid was collected by filtration, washed with portions of water and dichloromethane, and air dried to yield 9.6 g of the title compound as an analytically pure hemihydrate. (An additional 2.5 g of the title compound was isolated from the dichloromethane washes.) Structure assignment was supported by the nmr and infrared spectra and by elemental analysis. Analysis. Calc'd. for C13H12N4S*½H2O: C, 58.84; H,4.93; N, 21.11; S, 12.08. Found: C, 59.03; H, 4.40; N, 20.90; S, 12.30.

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.C(N(CC)CC)C.[CH3:16][C:17]([CH3:22])([CH3:21])[C:18](Cl)=[O:19].O>ClCCl>[CH3:16][C:17]([CH3:22])([CH3:21])[C:18]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1)=[O:19]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

86.4 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC(=CC=C1)C

|

|

Name

|

|

|

Quantity

|

101 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

106.1 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(=O)Cl)(C)C

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring an hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo to an oil that

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was triturated with hexane

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

collected by filtration

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C(=O)NC1=NC(=CC=C1)C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 115 g | |

| YIELD: CALCULATEDPERCENTYIELD | 68% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |